molecular formula C14H17N5O B1655348 N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide CAS No. 350994-86-4

N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide

Cat. No.: B1655348
CAS No.: 350994-86-4
M. Wt: 271.32 g/mol
InChI Key: RLYVITXDRBHWSJ-UHFFFAOYSA-N
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Description

N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is a chemical compound with a complex molecular structure It belongs to the quinazoline class of compounds, which are known for their diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common synthetic route includes the reaction of 2-amino-4,6,7-trimethylquinazoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential therapeutic applications include its use as a lead compound in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design treatments for various diseases.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, leading to the modulation of biological pathways and the manifestation of its biological activities.

Comparison with Similar Compounds

  • N-(4,6,7-trimethylquinazolin-2-yl)guanidine

  • 2-(4,6,7-trimethyl-2-quinazolinyl)guanidine

  • (4-Methyl-6-phenylpyrimidin-2-yl)(4,6,8-trimethylquinazolin-2-yl)amine

Uniqueness: N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is unique in its structural features and reactivity compared to similar compounds. Its specific arrangement of functional groups and molecular framework contribute to its distinct chemical properties and biological activities.

Properties

CAS No.

350994-86-4

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C14H17N5O/c1-7-5-11-9(3)16-14(18-12(11)6-8(7)2)19-13(15)17-10(4)20/h5-6H,1-4H3,(H3,15,16,17,18,19,20)

InChI Key

RLYVITXDRBHWSJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/NC(=O)C)C

SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C

Origin of Product

United States

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